

Technical Guide: Physical Properties of (R)-3-(1-Aminoethyl)benzonitrile Hydrochloride

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Compound of Interest

Compound Name: (R)-3-(1-Aminoethyl)benzonitrile
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **(R)-3-(1-Aminoethyl)benzonitrile hydrochloride**, a chiral building block of interest in pharmaceutical research and development. This document summarizes key data, outlines general experimental protocols for property determination, and presents logical and experimental workflows through structured diagrams.

Chemical Identity and Structure

(R)-3-(1-Aminoethyl)benzonitrile hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-(1-Aminoethyl)benzonitrile. Its specific stereochemistry makes it a valuable component in the synthesis of complex chiral molecules.

Molecular Structure:

Caption: Chemical structure of **(R)-3-(1-Aminoethyl)benzonitrile hydrochloride**.

Tabulated Physical Properties

The following tables summarize the available physical property data for **(R)-3-(1-Aminoethyl)benzonitrile hydrochloride** and its corresponding free base for comparison. Data for the hydrochloride salt is limited in publicly accessible literature.

Table 1: Core Physical Properties of (R)-3-(1-Aminoethyl)benzonitrile Hydrochloride

Property	Value	Source
CAS Number	1286693-23-9	[1][2]
Molecular Formula	C ₉ H ₁₁ ClN ₂	[1]
Molecular Weight	182.65 g/mol	[3]
Appearance	White to off-white solid	[4][5]
Purity	≥95% (typical)	[1]
Storage	Room temperature, in an inert atmosphere	[1][5]

Table 2: Physical Properties of the Free Base and Related Compounds

Property	Compound	Value	Source
Boiling Point	(R)-3-(1-Aminoethyl)benzonitrile (free base)	251.4°C at 760 mmHg	[4]
Melting Point	3-Aminobenzonitrile	48-53°C	
pKa	3-Aminobenzonitrile	2.75 (at 25°C)	

Note: Data for melting point, boiling point, and precise solubility of the hydrochloride salt are not consistently available in the surveyed literature. The data for the free base and related compounds are provided for reference.

Experimental Protocols

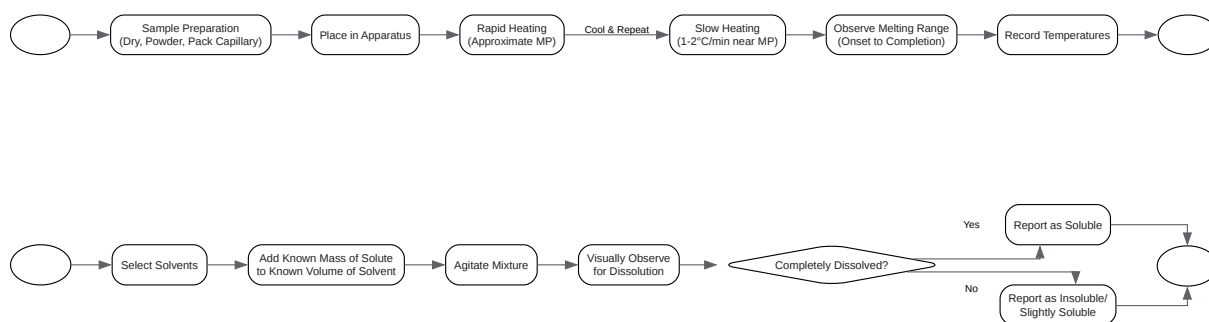
Detailed experimental protocols for the characterization of this specific compound are not widely published. However, standard methodologies for determining key physical properties are described below.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.



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